

# Structure-Activity Relationship of Tschimganin Analogs: A Comparative Guide

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Compound of Interest					
Compound Name:	Tschimganin				
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**Tschimganin**, a natural product isolated from Ferula tschimganica, has garnered attention for its diverse biological activities, including antitumor and antibacterial properties.[1] This has spurred research into the synthesis and evaluation of its analogs to explore and enhance its therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of novel **Tschimganin** analogs, focusing on their insecticidal and fungicidal activities, supported by experimental data and detailed methodologies.

## **Comparative Analysis of Biological Activity**

A series of **Tschimganin** analogs (designated as 3a-3w) were synthesized and evaluated for their insecticidal activity against Helicoverpa armigera, Tetranychus truncatus, and Tetranychus turkestani, and for their fungicidal activity against seven plant pathogenic fungi. The core structure of these analogs is based on the esterification of (1S,2S,4R)-fenchyl alcohol with various substituted benzoic acids.

#### **Insecticidal Activity**

The insecticidal activity of the **Tschimganin** analogs was found to be significantly influenced by the nature and position of the substituents on the benzene ring.

#### **Key Findings:**

 Electron-donating groups enhance activity against H. armigera: Analogs with electrondonating groups, such as alkyl and alkoxy moieties, showed moderate insecticidal activity



against H. armigera. Notably, compound 3g (4-ethoxy substituent) exhibited the highest activity (60% inhibition).[1][2]

- Electronegativity is crucial for acaricidal activity: A three-dimensional quantitative structure-activity relationship (3D-QSAR) model for the activity against T. turkestani indicated that higher electronegativity in the substituent is beneficial for acaricidal activity.[1]
- Specific substituents show potent acaricidal effects: Analogs with a 4-methoxy (3f) or a nitro group at the ortho-, meta-, or para-position (3h, 3i, 3j) displayed significant activity against both T. truncatus and T. turkestani.[3] Compound 3i (meta-nitro substituent) was particularly effective.[1][2]
- Bulky and certain polar groups decrease activity: Analogs with alkyl, chloro, bromo, iodo, amino, cyano, and naphthylacetic acid substituents generally showed lower acaricidal activity.[1][2]

Table 1: Insecticidal Activity of **Tschimganin** Analogs



Compound	Substituent (R)	H. armigera (% Inhibition at 200 μg/mL)	T. truncatus (% Inhibition at 200 μg/mL)	T. turkestani (% Inhibition at 200 μg/mL)
3a	Н	25	35	40
3b	2-CH₃	40	45	50
3c	3-CH₃	35	40	45
3d	4-CH₃	55	60	65
3e	4-C2H5	50	55	60
3f	4-OCH₃	45	70	75
3g	4-OC2H5	60	65	70
3h	2-NO <sub>2</sub>	30	75	80
3i	3-NO <sub>2</sub>	35	80	85
3j	4-NO <sub>2</sub>	25	70	75
3k	2-Cl	20	30	35
31	3-Cl	25	35	40
3m	4-Cl	20	30	35
3n	4-Br	15	25	30
30	4-I	10	20	25
3p	4-NH <sub>2</sub>	15	20	25
3q	4-CN	20	25	30
3r	2-OH-3,5-(NO <sub>2</sub> ) <sub>2</sub>	30	60	65
3s	2-Naphthylacetic acid	10	15	20
3t	3-F	25	30	35
3u	4-F	20	25	30



3v	2,4-diCl	15	20	25
3w	2,4,6-triCH₃	45	50	55

### **Fungicidal Activity**

The **Tschimganin** analogs also displayed a broad spectrum of fungicidal activity against various plant pathogens.

#### **Key Findings:**

- Broad-spectrum activity: Many of the synthesized analogs showed potential fungicidal activity against Colletotrichum lagenarium, Rhizoctonia solani, Fulvia fulva, Pyricularia grisea, Alternaria alternata, sunflower sclerotinia rot, and rape sclerotinia rot.[1][2]
- Specific analog with exceptional activity: Compound 3r, which has a 2-hydroxy-3,5-dinitrophenyl moiety, exhibited a fungicidal spectrum as broad as the commercial fungicide azoxystrobin.[1]

Table 2: Fungicidal Activity of **Tschimganin** Analogs (% Inhibition at 50 μg/mL)



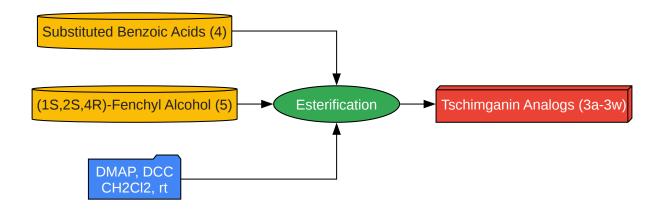
Compo	C. Iagenari um	R. solani	F. fulva	P. grisea	A. alternat a	Sunflow er Scleroti nia	Rape Scleroti nia
3a	65.2	58.7	61.3	55.4	60.1	52.8	57.3
3b	70.1	63.2	65.8	60.1	64.5	58.2	62.7
3c	68.5	61.9	64.2	58.7	63.0	56.9	61.1
3d	75.3	68.4	71.1	65.8	70.2	63.5	68.9
3e	72.8	66.1	68.9	63.4	67.8	61.2	66.3
3f	80.1	72.5	75.3	70.2	74.6	68.9	73.1
3g	78.6	71.3	74.0	68.5	72.9	67.1	71.8
3h	85.4	78.9	81.2	76.3	80.1	74.5	79.0
3i	88.2	81.5	84.3	79.8	83.6	78.1	82.4
3j	86.9	80.1	82.8	78.2	81.9	76.7	80.5
3k	60.3	54.1	56.8	51.2	55.7	49.8	53.4
31	62.7	56.8	59.1	54.3	58.0	52.1	56.5
3m	61.5	55.3	57.9	52.8	56.4	50.9	54.7
3n	58.1	52.0	54.6	49.5	53.1	47.6	51.2
30	55.9	50.2	52.8	47.9	51.3	45.8	49.7
<b>3</b> p	50.1	45.3	47.8	42.6	46.2	40.1	44.5
3q	53.4	48.1	50.6	45.9	49.0	43.2	47.8
3r	95.3	90.1	92.8	88.5	91.2	86.7	90.5
3s	45.2	40.1	42.7	38.5	41.3	36.8	39.9
3t	63.8	57.2	59.9	55.1	58.7	53.0	57.4
3u	62.1	56.0	58.5	53.7	57.2	51.6	55.9



3v	57.6	51.5	54.1	49.0	52.6	47.1	50.8
3w	73.1	66.8	69.5	64.2	68.1	62.0	67.2
Azoxystr obin	98.2	95.1	96.8	94.3	95.9	93.5	96.2

## Experimental Protocols Synthesis of Tschimganin Analogs (3a-3w)

The **Tschimganin** analogs were synthesized via a catalytic esterification reaction.[3] Substituted benzoic acids (4) were reacted with (1S,2S,4R)-fenchyl alcohol (5) in the presence of 4-dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC) at room temperature.



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General synthesis scheme for **Tschimganin** analogs.

#### **Insecticidal Bioassays**

All compounds were dissolved in DMF and diluted with 0.05% Triton X-100 to the desired concentrations. The insecticidal activities against H. armigera, T. truncatus, and T. turkestani were evaluated using established laboratory procedures at  $25 \pm 1$  °C.[1] Each experiment was performed in triplicate.

## **Fungicidal Bioassays**

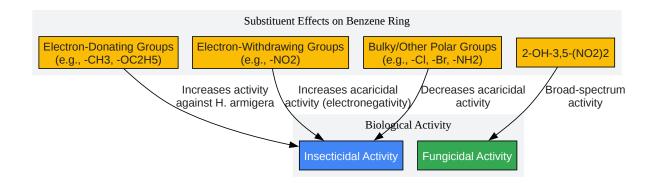


The in vitro antifungal activities of the synthesized compounds were determined using the mycelium growth rate test against seven plant pathogenic fungi.[2] The compounds were tested at a concentration of 50  $\mu$ g/mL. Commercial fungicides (azoxystrobin, kresoxim-methyl, and trifloxystrobin) were used as positive controls. The relative inhibition ratio was calculated using the following formula:

Relative Inhibition Ratio (%) = [(Colony Diameter of Control - Colony Diameter of Treated) / (Colony Diameter of Control - Mycelial Disk Diameter)]  $\times$  100%

### **Structure-Activity Relationship Summary**

The biological evaluation of the synthesized **Tschimganin** analogs has provided valuable insights into their structure-activity relationships.



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Key structure-activity relationships of **Tschimganin** analogs.

In conclusion, the systematic modification of the **Tschimganin** scaffold has led to the identification of novel analogs with potent insecticidal and fungicidal activities. The structure-activity relationship studies have revealed that the electronic properties and the nature of the substituents on the benzene ring are critical determinants of biological activity. Specifically, electron-donating groups favor insecticidal activity against H. armigera, while electron-



withdrawing groups enhance acaricidal activity. Furthermore, the analog 3r, featuring a 2-hydroxy-3,5-dinitrophenyl moiety, has emerged as a promising lead compound for the development of new broad-spectrum fungicides. These findings provide a solid foundation for the future design and optimization of more potent **Tschimganin**-based agrochemicals.

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